5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1955561-40-6
VCID: VC3101832
InChI: InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15)
SMILES: CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

CAS No.: 1955561-40-6

Cat. No.: VC3101832

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid - 1955561-40-6

Specification

CAS No. 1955561-40-6
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 5-ethyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15)
Standard InChI Key OUZXNWNFGGPSBC-UHFFFAOYSA-N
SMILES CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Canonical SMILES CCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O

Introduction

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is a complex organic compound belonging to the isoxazole class of heterocyclic compounds. It features a pyridine moiety attached to an isoxazole ring, which is further substituted with an ethyl group and a carboxylic acid functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for chemical syntheses.

Potential Synthetic Pathways

While exact pathways for 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid are not detailed, general methods for isoxazole synthesis involve:

  • Cyclization Reactions: Involving nitrile oxides and alkynes.

  • Rearrangement Reactions: Such as ruthenium-catalyzed rearrangements for isoxazole derivatives .

Biological and Medicinal Applications

Isoxazole derivatives, including those with pyridine moieties, are known for their diverse biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of a pyridine ring in 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid may enhance its ability to interact with biological systems, making it a valuable compound for pharmacological research.

Biological Activities of Isoxazole Derivatives

Biological ActivityDescription
Anti-inflammatoryIsoxazoles can modulate inflammatory pathways.
AntimicrobialExhibits activity against various microorganisms.
AnticancerPotential to inhibit cancer cell growth.

Potential Chemical Reactions

  • Esterification: Conversion of the carboxylic acid group to esters.

  • Amidation: Reaction with amines to form amides.

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